d-Lysergic acid dimethylamide
CAS No.: 4238-84-0
Cat. No.: VC0526398
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4238-84-0 |
---|---|
Molecular Formula | C18H21N3O |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1 |
Standard InChI Key | FWHSERNVTGTIJE-MLGOLLRUSA-N |
Isomeric SMILES | CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C |
SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C |
Canonical SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
d-Lysergic acid dimethylamide (, molecular weight 295.4 g/mol) is defined by its indolo[4,3-fg]quinoline core, a hallmark of ergoline derivatives . The stereochemistry at the C5 and C8 positions is critical: the C5 substituent adopts an -configuration, while the C8 carboxamide group is dimethylated, distinguishing it from LSD’s diethylamide moiety . The compound’s SMILES notation (CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
) and InChIKey (FWHSERNVTGTIJE-MLGOLLRUSA-N
) confirm its tetracyclic structure and stereochemical specificity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 295.4 g/mol | |
SMILES | CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C | |
InChIKey | FWHSERNVTGTIJE-MLGOLLRUSA-N | |
CAS Registry Number | 4238-84-0 |
Spectroscopic and Physicochemical Data
The compound’s collision cross-section (CCS) varies with adduct formation: the protonated form ([M+H]) exhibits a CCS of 169.0 Ų, while sodiated ([M+Na]) and ammoniated ([M+NH]) adducts show values of 181.8 Ų and 178.0 Ų, respectively . These metrics, derived from ion mobility spectrometry, suggest a compact molecular conformation in the gas phase .
Synthesis and Metabolic Pathways
Synthetic Routes
d-Lysergic acid dimethylamide is synthesized via amidation of lysergic acid with dimethylamine. This process mirrors LSD production but substitutes diethylamine with dimethylamine . Stereochemical purity is ensured through chiral resolution or asymmetric synthesis, though detailed protocols remain scarce in public literature .
Pharmacological Mechanisms
Serotonergic Receptor Interactions
d-Lysergic acid dimethylamide acts as a partial agonist at 5-HT receptors (EC ≈ 10–50 nM) and a full agonist at 5-HT receptors, mirroring LSD’s pleiotropic activity . These interactions disrupt cortical thalamic gating, inducing perceptual distortions and hallucinogenic effects .
Table 2: Receptor Affinity Profile
Receptor | Activity | Potency (EC) | Source |
---|---|---|---|
5-HT | Partial agonist | 15 nM | |
5-HT | Full agonist | 20 nM | |
Dopamine D | Weak antagonist | >1 μM |
Dopaminergic and Trace Amine Pathways
At higher doses, d-lysergic acid dimethylamide modulates dopamine D receptors and trace amine-associated receptor 1 (TAAR1), though with lower affinity than LSD . This dual activity may contribute to its psychostimulant effects, though in vivo evidence remains preliminary .
Toxicological and Adverse Effects
Acute Toxicity
Limited human data exist, but animal studies suggest dose-dependent effects:
-
Low doses (0.1–0.5 mg/kg): Hyperactivity, altered sensorimotor gating .
-
High doses (>1 mg/kg): Tachycardia, hyperthermia, serotonin syndrome-like symptoms .
Psychopathological Risks
Prolonged exposure may induce psychosis-like states, characterized by paranoia, depersonalization, and synesthesia . These effects are reversible but necessitate clinical monitoring .
Research Applications and Regulatory Status
Neuropharmacological Models
d-Lysergic acid dimethylamide is used to study serotonin receptor dynamics and hallucinogen-induced psychosis . Its shorter alkyl chain (dimethyl vs. diethyl) offers insights into structure-activity relationships for ergoline derivatives .
Legal and Regulatory Considerations
As a Schedule I substance analog under the U.S. Controlled Substances Act, d-lysergic acid dimethylamide is restricted in research and clinical use . International regulations vary, with most countries enforcing similar prohibitions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume